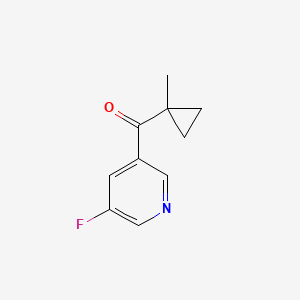

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine

Description

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a 1-methylcyclopropanecarbonyl group at the 5-position of the pyridine ring. The cyclopropane moiety introduces steric strain and unique electronic properties, making this compound a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its synthesis typically involves amide coupling reactions between a carboxylic acid intermediate (e.g., BPCA) and amine fragments, as demonstrated in the preparation of related compounds like (3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1) .

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

(5-fluoropyridin-3-yl)-(1-methylcyclopropyl)methanone |

InChI |

InChI=1S/C10H10FNO/c1-10(2-3-10)9(13)7-4-8(11)6-12-5-7/h4-6H,2-3H2,1H3 |

InChI Key |

PNWCPNUSYUJHQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)C2=CC(=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature or slightly elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a fluorinated boronic acid or ester is coupled with a halogenated pyridine derivative. This reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced fluorinating reagents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Amino or thiol-substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Scientific Research Applications

3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

Material Science: Fluorinated pyridines are investigated for their use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing effect can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, applications, and properties of 3-Fluoro-5-(1-methylcyclopropanecarbonyl)pyridine and analogous compounds:

Key Research Findings

Steric and Electronic Effects :

- The 1-methylcyclopropanecarbonyl group in the target compound introduces significant steric hindrance, which can influence binding affinity in drug targets compared to less bulky substituents like pyrrolidinyl .

- Fluorine at the 3-position enhances electronegativity, stabilizing the pyridine ring and modulating intermolecular interactions, as seen in herbicidal analogs .

Reactivity and Synthetic Utility :

- Boronate ester derivatives (e.g., 3-Fluoro-5-(dioxaborolan-2-yl)pyridine) are pivotal in cross-coupling reactions for drug discovery, whereas the cyclopropanecarbonyl group is more suited for amide-based drug candidates .

- 2,3-Difluoro-5-(trifluoromethyl)pyridine demonstrates superior herbicidal activity due to trifluoromethyl’s lipophilicity and fluorine’s electron-withdrawing effects .

Biological Activity and Toxicity :

- Fluorinated pyridines generally exhibit lower toxicity compared to chlorinated analogs. For instance, 2,3-difluoro-5-(trifluoromethyl)pyridine shows reduced mammalian toxicity while maintaining herbicidal efficacy .

- Compounds with hydroxyl or amine groups (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) often display improved solubility, critical for bioavailability in pharmaceuticals .

Safety Profiles :

- Boronate-containing derivatives like 3-Fluoro-5-(dioxaborolan-2-yl)pyridine carry irritant hazards (Xi), requiring careful handling . In contrast, amine or hydroxyl-substituted analogs pose fewer acute risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.